N-Isododecylacrylamide
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Overview
Description
N-Isododecylacrylamide is an organic compound with the molecular formula C15H29NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an isododecyl group. This compound is known for its applications in various fields, including polymer chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isododecylacrylamide can be synthesized through the reaction of acrylamide with isododecylamine. The reaction typically involves the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions: N-Isododecylacrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the isododecyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce N-isododecylamines .
Scientific Research Applications
N-Isododecylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymers and copolymers, which are essential in creating materials with specific properties.
Mechanism of Action
The mechanism by which N-Isododecylacrylamide exerts its effects is primarily through its ability to form stable polymers and hydrogels. These materials can interact with biological systems, providing a scaffold for cell growth and differentiation. The molecular targets include various proteins and enzymes involved in cell adhesion and signaling pathways .
Comparison with Similar Compounds
N-Isopropylacrylamide: Known for its thermoresponsive properties, used in biomedical applications.
N,N-Dimethylacrylamide: Utilized in the synthesis of hydrogels with unique swelling properties.
N-Hydroxyethylacrylamide: Employed in the preparation of hydrophilic polymers.
Uniqueness: N-Isododecylacrylamide is unique due to its long isododecyl chain, which imparts hydrophobic characteristics to the resulting polymers. This property makes it particularly useful in applications where water resistance and mechanical strength are required .
Properties
CAS No. |
72427-97-5 |
---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-(10-methylundecyl)prop-2-enamide |
InChI |
InChI=1S/C15H29NO/c1-4-15(17)16-13-11-9-7-5-6-8-10-12-14(2)3/h4,14H,1,5-13H2,2-3H3,(H,16,17) |
InChI Key |
RDHPGEGGMJVPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCNC(=O)C=C |
Origin of Product |
United States |
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